Solubility of 3-(Bromomethyl)-1-methyl-1H-indazole in organic solvents
Solubility of 3-(Bromomethyl)-1-methyl-1H-indazole in organic solvents
An In-depth Technical Guide to the Solubility of 3-(Bromomethyl)-1-methyl-1H-indazole in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 3-(Bromomethyl)-1-methyl-1H-indazole (CAS No. 174180-57-5) in organic solvents. As a key intermediate in medicinal chemistry and drug discovery, understanding its solubility is critical for reaction optimization, formulation development, and purification processes.[1] Given the limited availability of public experimental solubility data, this document emphasizes predictive principles based on molecular structure and presents a robust, step-by-step experimental protocol for generating precise and reliable thermodynamic solubility data using the widely accepted shake-flask method. This guide is intended for researchers, chemists, and drug development professionals who require accurate solubility information for their work.
Introduction and Physicochemical Profile
3-(Bromomethyl)-1-methyl-1H-indazole is a heterocyclic building block frequently utilized in the synthesis of complex, biologically active molecules.[1][2] Its structure, featuring an indazole core, a methyl group on the pyrazole ring, and a reactive bromomethyl substituent, dictates its chemical behavior and physical properties, including solubility. Accurate solubility data is paramount for its effective use, influencing everything from reaction kinetics in a homogeneous phase to the efficiency of crystallization and chromatographic purification.
Physicochemical Properties
A foundational understanding of the compound's properties is essential before undertaking experimental work. The key physicochemical characteristics are summarized below.
| Property | Value | Source |
| CAS Number | 174180-57-5 | BLD Pharm[3] |
| Molecular Formula | C₉H₉BrN₂ | BLD Pharm[3] |
| Molecular Weight | 225.09 g/mol | BLD Pharm[3] |
| Appearance | Typically a solid (e.g., light yellow solid) | Chem-Impex[1] |
| Storage Conditions | Store in freezer, under -20°C, in a dark, inert atmosphere | BLD Pharm[3] |
Predicted Solubility Behavior: The "Like Dissolves Like" Principle
The principle of "like dissolves like" is a cornerstone for predicting solubility.[4] It posits that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.
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Molecular Structure Analysis: 3-(Bromomethyl)-1-methyl-1H-indazole possesses a moderately polar heterocyclic indazole ring system. The bromomethyl group (-CH₂Br) adds a polarizable and weakly polar functional group. The overall structure lacks significant hydrogen bond donating or accepting capabilities that would favor high solubility in highly polar protic solvents like water.
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Predicted Solubility:
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High Solubility Expected: In moderately polar aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetone. These solvents can engage in dipole-dipole interactions with the indazole core.
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Moderate Solubility Expected: In polar protic solvents like Methanol and Ethanol, and in aromatic solvents like Toluene.
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Low Solubility Expected: In highly nonpolar aliphatic solvents like Hexane and Heptane, and in highly polar protic solvents like Water.
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These predictions provide a rational basis for solvent selection in experimental determinations but must be validated empirically.
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The following protocol details the definitive "shake-flask" method for determining the equilibrium (thermodynamic) solubility of 3-(Bromomethyl)-1-methyl-1H-indazole. This method is considered the gold standard as it measures the maximum concentration of a solute that can dissolve in a solvent at equilibrium.[5]
Objective
To determine the precise equilibrium solubility of 3-(Bromomethyl)-1-methyl-1H-indazole in a selection of organic solvents at a constant, defined temperature (e.g., 25°C).
Materials & Equipment
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3-(Bromomethyl)-1-methyl-1H-indazole (solid, purity >95%)
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Selected organic solvents (HPLC grade or equivalent)
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Analytical balance (4-decimal place)
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Glass vials with PTFE-lined screw caps
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Orbital shaker with temperature control
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Benchtop centrifuge with appropriate vial holders
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Calibrated positive displacement pipettes
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Volumetric flasks
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Validated analytical system (e.g., HPLC-UV or UV-Vis Spectrophotometer)
Step-by-Step Methodology
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Preparation of Vials: Add an excess amount of solid 3-(Bromomethyl)-1-methyl-1H-indazole to a series of appropriately labeled glass vials.
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Causality: Using an excess of the solid is critical to ensure that the solvent becomes fully saturated, allowing for the determination of the maximum equilibrium concentration.[5]
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Solvent Addition: Accurately dispense a known volume (e.g., 1.0 mL) of the selected organic solvent into each vial.
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Equilibration: Securely seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C). Shake the vials at a consistent speed for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.
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Self-Validation: The system is considered at equilibrium when the concentration of the solute in the solution no longer changes over time. A 24-48 hour period is generally sufficient for most organic compounds.
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Confirmation of Saturation: After the equilibration period, visually inspect each vial to confirm the presence of undissolved solid material at the bottom.
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Trustworthiness: This step provides a crucial visual check that saturation was indeed achieved and maintained. If no solid is present, the experiment for that solvent must be repeated with a greater initial amount of solute.
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Phase Separation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess, undissolved solid.
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Causality: Centrifugation ensures a clear supernatant, free of suspended microparticles, which is essential for accurate sampling and subsequent analysis.
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Sample Collection and Dilution: Carefully withdraw a known volume of the clear supernatant from each vial, taking care not to disturb the solid pellet. Immediately dilute the aliquot with a suitable solvent to a final concentration that falls within the linear range of the pre-calibrated analytical method.
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Expertise: A precise, multi-stage dilution may be necessary for highly soluble samples. The dilution solvent should be miscible and should not cause precipitation of the analyte.
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Quantitative Analysis: Analyze the concentration of the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, against a standard curve prepared with known concentrations of 3-(Bromomethyl)-1-methyl-1H-indazole.
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Solubility Calculation: Calculate the original solubility in the solvent using the measured concentration and the dilution factor. The result can be expressed in units such as mg/mL, g/L, or mol/L.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.
Caption: Workflow for Thermodynamic Solubility Determination.
Data Reporting and Interpretation
All experimentally determined solubility data should be meticulously recorded. A structured table is recommended for clarity and comparative analysis.
Solubility Data Table (Template)
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Observations |
| Dichloromethane | 25.0 | e.g., Clear, colorless solution | ||
| Tetrahydrofuran | 25.0 | |||
| Acetone | 25.0 | |||
| Methanol | 25.0 | |||
| Toluene | 25.0 | |||
| Hexane | 25.0 | e.g., Very low solubility, most solid remains | ||
| Water | 25.0 | e.g., Practically insoluble |
Conclusion
While published quantitative data for the solubility of 3-(Bromomethyl)-1-methyl-1H-indazole is scarce, its molecular structure allows for rational predictions of its behavior in various organic solvents. This guide provides the necessary theoretical foundation and a detailed, authoritative experimental protocol to empower researchers to determine this crucial physicochemical property with high accuracy and confidence. The application of the standardized shake-flask method described herein will yield reliable data essential for advancing research and development activities involving this important chemical intermediate.
References
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- ChemicalBook. (2025). METHYL 6-BROMO-1H-INDAZOLE-3-CARBOXYLATE Chemical Properties,Uses,Production.
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- Fisher Scientific. (2024). SAFETY DATA SHEET.
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- CymitQuimica. (2024). Safety Data Sheet.
- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
- ResearchGate. (2015). Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole via the formation of 6-(bromomethyl)-1H-indazole.
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